
5-((Allyloxy)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Allyloxy)methyl)quinolin-8-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the quinoline ring system in this compound makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Allyloxy)methyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Quinolin-8-ol+Allyl bromideK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-((Allyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Quinolin-8-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-((Allyloxy)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of functional materials such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-((Allyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. As an anticancer agent, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound, known for its antimicrobial properties.
5-((Methoxy)methyl)quinolin-8-ol: A similar compound with a methoxy group instead of an allyloxy group.
8-Hydroxyquinoline: Another quinoline derivative with broad-spectrum antimicrobial activity.
Uniqueness
5-((Allyloxy)methyl)quinolin-8-ol is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the allyloxy group may enhance the compound’s biological activity compared to its analogs.
Properties
CAS No. |
2787-54-4 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(prop-2-enoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C13H13NO2/c1-2-8-16-9-10-5-6-12(15)13-11(10)4-3-7-14-13/h2-7,15H,1,8-9H2 |
InChI Key |
INZHCIWZKKDCSN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)

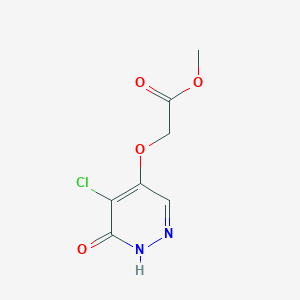
![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)
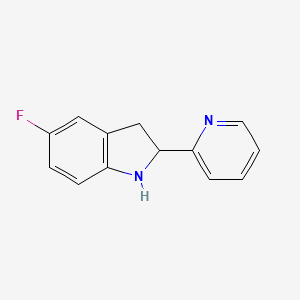
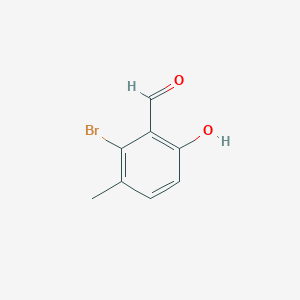
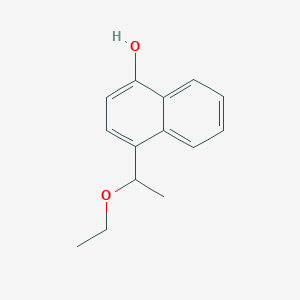
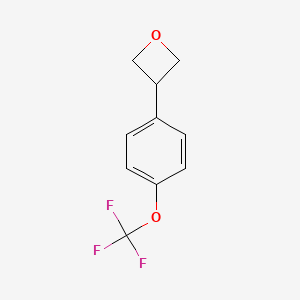


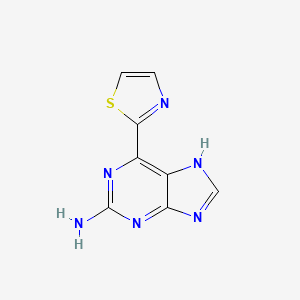
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)

